Kealiinine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(4-methoxyphenyl)-1-methylbenzo[f]benzimidazol-2-amine |
InChI |
InChI=1S/C21H21N3O3/c1-24-16-9-13-10-17(26-3)18(27-4)11-15(13)19(20(16)23-21(24)22)12-5-7-14(25-2)8-6-12/h5-11H,1-4H3,(H2,22,23) |
InChI Key |
ADAJQGCVARDFOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C3C=C(C(=CC3=C2)OC)OC)C4=CC=C(C=C4)OC)N=C1N |
Synonyms |
kealiinine B |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Marine Biological Source Identification
Kealiinine B is a naturally occurring imidazole (B134444) alkaloid that has been identified and isolated from the marine sponge Leucetta chagosensis. mdpi.comnih.govresearchgate.net This calcareous sponge, belonging to the family Leucettidae, is a known producer of a diverse array of bioactive secondary metabolites. nih.govresearchgate.netnih.gov Chemical investigations of L. chagosensis have consistently led to the isolation of this compound, alongside other related compounds such as Kealiinine A and C, and various naamides and naamidines. mdpi.comnih.govcore.ac.uk The initial discovery of this compound was from specimens of Leucetta chagosensis collected in Indonesia. nih.govacs.org Subsequent studies on this sponge from different geographical locations have further solidified its status as the primary biological source of this compound. core.ac.ukacs.org
The genus Leucetta is well-recognized for its production of unique imidazole alkaloids, and L. chagosensis stands out as a significant source of the kealiinine class of compounds. nih.govacs.org The consistent isolation of this compound from this particular species underscores its role in the biosynthesis of this complex alkaloid. mdpi.comnih.gov
Leucetta chagosensis is a widespread calcareous sponge with a significant presence throughout the Indo-Pacific region. wikipedia.orgird.frsealifebase.org The species was first described from the Chagos Archipelago in the Indian Ocean. wikipedia.org Its known distribution now extends from the Red Sea and the coast of Western Australia to the western Pacific Ocean, including the waters of Indonesia, the Philippines, Japan, French Polynesia (Moorea and Tuamotu), and the Great Barrier Reef. mdpi.comwikipedia.orgresearchgate.netnih.gov Specific collection sites mentioned in studies isolating kealiinines include Kapoposang Island and North Sulawesi in Indonesia and Chuuk State in the Federated States of Micronesia. mdpi.comcore.ac.ukacs.orglongdom.org
Ecologically, Leucetta chagosensis is typically found in coral reef environments. researchgate.netnih.gov It is a sessile, filter-feeding organism that grows on hard substrates, often on the outer reef slope. ird.frsealifebase.org The sponge commonly inhabits shaded areas and semi-cryptic habitats at depths ranging from the shallow subtidal zone down to approximately 50 to 100 meters. wikipedia.orgsealifebase.orgresearchgate.netnih.gov It thrives in tropical marine conditions with water temperatures between 20 and 30°C and salinities from 30 to 35 PSU. wikipedia.org Morphologically, it is characterized as a massive, often subspherical or pear-shaped sponge with a firm but friable consistency and a distinct lemon-yellow color. core.ac.ukird.fr
Table 1: Habitat and Distribution of Leucetta chagosensis
| Parameter | Description | References |
|---|---|---|
| Geographical Distribution | Indo-Pacific: including the Indian Ocean (Chagos Archipelago, Red Sea, Maldives) and Western Pacific (Australia, Indonesia, Japan, Philippines, French Polynesia) | wikipedia.orgird.frsealifebase.orgresearchgate.net |
| Habitat | Coral reefs, typically on the outer reef slope and in shaded areas | ird.frresearchgate.netnih.gov |
| Substrate | Hard substrates | ird.fr |
| Depth Range | 0 - 100 meters | wikipedia.orgsealifebase.org |
| Water Temperature | 20 - 30 °C | wikipedia.org |
| Salinity | 30 - 35 PSU | wikipedia.org |
Extraction and Purification Protocols for this compound
The isolation of this compound from the marine sponge Leucetta chagosensis begins with a systematic extraction process to separate the desired alkaloids from the bulk biological material. The collected sponge specimens are typically freeze-dried to remove water and facilitate efficient extraction. core.ac.ukbiotech-asia.org The dried sponge tissue is then ground and exhaustively extracted with organic solvents. biotech-asia.org
A common method involves repeated extraction with methanol (B129727) (MeOH) or a mixture of methanol and dichloromethane (B109758) (CH2Cl2). core.ac.ukacs.org The resulting crude extract contains a complex mixture of metabolites. This extract is then concentrated under reduced pressure and subjected to a solvent partitioning procedure. In this step, the crude extract is typically dissolved in an aqueous methanol solution and sequentially partitioned against solvents of varying polarity. core.ac.ukbiotech-asia.org This process fractionates the compounds based on their solubility, with a typical sequence involving hexane, followed by ethyl acetate (B1210297) (EtOAc), and then butanol. core.ac.ukbiotech-asia.org The imidazole alkaloids, including this compound, are generally concentrated in the moderately polar ethyl acetate or dichloromethane fractions. core.ac.ukacs.org
Following solvent extraction and partitioning, the alkaloid-rich fraction (e.g., the ethyl acetate extract) undergoes several stages of chromatographic separation to isolate pure this compound. core.ac.ukacs.org
A typical purification protocol involves the following steps:
Size-Exclusion Chromatography: The ethyl acetate fraction is often first subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. core.ac.uk This step separates the compounds based on their molecular size and helps to remove larger molecules.
Reversed-Phase Chromatography: Fractions obtained from the Sephadex column are then further purified using reversed-phase chromatography. core.ac.ukacs.org This can involve vacuum liquid chromatography (VLC) on reversed-phase silica (B1680970) gel or, more commonly, High-Performance Liquid Chromatography (HPLC). core.ac.ukacs.org
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using semi-preparative or analytical reversed-phase HPLC. core.ac.uk A C-18 column is commonly employed. The mobile phase often consists of a gradient system of methanol and water. core.ac.uk To improve the separation and peak shape of the alkaloids, a small amount of an acid modifier, such as trifluoroacetic acid (TFA), is frequently added to the mobile phase (e.g., 0.1% TFA). core.ac.uk Gradient elution, where the concentration of the organic solvent (methanol) is gradually increased over time, is used to effectively separate the complex mixture of related alkaloids, ultimately yielding pure this compound, which is often isolated as a dark brown amorphous solid. core.ac.ukacs.org
Table 2: Summary of Extraction and Isolation Protocol for this compound
| Step | Technique | Details | References |
|---|---|---|---|
| 1. Preparation | Freeze-drying | Removal of water from sponge tissue. | core.ac.ukbiotech-asia.org |
| 2. Initial Extraction | Solvent Maceration | Repeated extraction of dried sponge material with Methanol (MeOH) or MeOH/CH2Cl2. | core.ac.ukacs.org |
| 3. Fractionation | Solvent Partitioning | Partitioning of the crude extract against a series of solvents (e.g., hexane, ethyl acetate, butanol). Alkaloids concentrate in the ethyl acetate fraction. | core.ac.ukbiotech-asia.org |
| 4. Preliminary Chromatography | Sephadex LH-20 Column | Elution with methanol to separate compounds by size. | core.ac.uk |
| 5. Final Purification | Reversed-Phase HPLC | Using a C-18 column with a gradient mobile phase (e.g., Methanol/Water with 0.1% TFA). | core.ac.ukacs.org |
Compound List
Advanced Structure Elucidation Methodologies of Kealiinine B
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic Techniques for Definitive Structural Assignment
The structural elucidation of Kealiinine B relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical tools, used in conjunction, allowed for the unambiguous assignment of its chemical structure.
NMR spectroscopy was a cornerstone in the structural analysis of this compound, providing a wealth of information about the proton and carbon environments within the molecule.
Initial structural clues for this compound were derived from one-dimensional NMR experiments. The ¹H NMR spectrum revealed the presence of distinct aromatic and aliphatic protons, while the ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, indicated the number and types of carbon atoms (methyl, methylene, methine, and quaternary).
Synthetic samples of this compound were analyzed in deuterated solvents such as DMSO-d₆ and CD₃OD. While some discrepancies were noted between the spectra of synthetic and natural samples in DMSO-d₆, data obtained in CD₃OD for the trifluoroacetic acid (TFA) salt of synthetic this compound showed excellent agreement with the natural product, with only a minor deviation for the H-6 proton. ias.ac.innih.gov This confirmed the gross structure of the synthesized compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in CD₃OD (ppm) | Multiplicity |
|---|---|---|
| 6 | 7.74 | s |
| 8 | 7.10 | s |
| 9' | 7.35 | d |
| 10' | 7.18 | d |
| N-CH₃ | 3.49 | s |
| O-CH₃ | 3.06 | s |
Data derived from synthetic samples and comparison with natural product data. ias.ac.innih.gov
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in DMSO-d₆ (ppm) |
|---|---|
| 2 | 148.5 |
| 4 | 126.8 |
| 5 | 130.5 |
| 5a | 120.9 |
| 6 | 111.5 |
| 7 | 129.8 |
| 8 | 106.8 |
| 9 | 125.4 |
| 9a | 138.1 |
| 10' | 131.2 |
| 11' | 114.6 |
| 12' | 159.8 |
| 13' | 114.6 |
| 14' | 131.2 |
| 15' | 128.7 |
| N-CH₃ | 30.1 |
| O-CH₃ | 55.8 |
Data obtained from synthetic this compound. acs.org
Two-dimensional NMR experiments were instrumental in assembling the molecular fragments of this compound and confirming its intricate structure.
Correlation Spectroscopy (COSY): This experiment established the proton-proton coupling networks within the molecule, helping to identify adjacent protons. For this compound, COSY correlations were key in defining the spin systems of the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC (or its earlier variant, HMQC) correlated directly bonded proton and carbon atoms. This experiment was crucial for assigning the ¹³C signals based on the more readily assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments revealed long-range (two- and three-bond) correlations between protons and carbons. These correlations were vital for connecting the various structural fragments, such as linking the methyl groups to their respective positions on the naphthoimidazole core and the methoxy-substituted phenyl ring.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments provided information about the spatial proximity of protons. This was particularly important for confirming the relative stereochemistry and the through-space connectivity of different parts of the molecule. For instance, ROESY correlations could confirm the proximity of the N-methyl group to specific protons on the aromatic framework.
The collective data from these 2D NMR experiments unequivocally supported the proposed structure of this compound. princeton.edu
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound.
High-resolution mass spectrometry was employed to determine the precise mass of this compound, which in turn allowed for the confident determination of its molecular formula. The characterization of synthetic this compound and its derivatives consistently utilized HR-MS to confirm the elemental composition of the synthesized molecules. acs.orgnih.gov
While detailed MS/MS fragmentation data for this compound is not extensively reported in the primary literature, this technique is generally used to gain further structural insights. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecular framework, providing corroborating evidence for the structure elucidated by NMR spectroscopy.
X-ray Crystallography for Solid-State Structural Confirmation
While spectroscopic data from methods like NMR are fundamental to proposing a chemical structure, X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement of atoms in a crystalline solid. In the case of this compound, its structural confirmation was not straightforward.
Detailed Research Findings: During the total synthesis of the proposed structures for this compound and its analogue Kealiinine C, researchers noted discrepancies between the ¹H NMR data of the synthetic compound and the data reported for the isolated natural product in certain solvents. nih.gov This ambiguity highlighted the need for an unequivocal method of structural validation. The breakthrough came when the synthesized free base of this compound was successfully crystallized. nih.gov
Subsequent X-ray crystallographic analysis of these crystals provided an unambiguous assignment of the molecular structure. nih.gov This analysis definitively confirmed the presence of the tetracyclic, oxidized naphthimidazole core, resolving any doubts raised by the NMR data comparisons. nih.govnih.gov The ability to obtain a single crystal and perform this analysis was a critical step in validating the synthetic route and confirming the connectivity and stereochemistry of this compound. nih.gov
The data obtained from an X-ray diffraction experiment is comprehensive, defining the precise spatial coordinates of each atom within the crystal lattice. This includes parameters such as the unit cell dimensions, space group, and atomic coordinates. uni-siegen.decaltech.edu
| Crystallographic Parameter | Information Provided | Significance in Structure Elucidation |
|---|---|---|
| Formula Sum | The exact molecular formula of the compound in the crystal (e.g., C₂₅H₃₅NO₄). nih.gov | Confirms the elemental composition. |
| Crystal System & Space Group | The symmetry properties of the crystal lattice (e.g., Orthorhombic, P2(1)2(1)2(1)). caltech.edunih.gov | Defines the fundamental symmetry and packing of molecules in the solid state. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. uni-siegen.de | Provides the size and shape of the 'box' containing the molecule(s). |
| Atomic Coordinates (x, y, z) | The precise 3D position of every atom in the unit cell. uni-siegen.de | Allows for the generation of a 3D model, confirming bond connectivity and stereochemistry. |
| R-factor / R-value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov | Indicates the quality and reliability of the solved structure; lower values are better. |
Chemoinformatic and Computational Approaches in Structure Elucidation
Chemoinformatic and computational chemistry are powerful tools that complement experimental data in the structural elucidation of natural products. nih.govresearchgate.net These in silico techniques are used for predicting molecular properties, understanding reaction mechanisms, and analyzing structure-activity relationships, which can be invaluable when experimental data is ambiguous or difficult to obtain. nih.govnih.gov
Detailed Research Findings: For complex molecules like this compound, computational methods play a significant role. The synthesis of the Kealiinine core, for instance, can involve complex reaction sequences like hypervalent iodine-mediated oxidative cyclizations. acs.orgnih.gov Computational studies on these types of reactions help in understanding the underlying mechanisms and predicting regioselectivity, thereby aiding in the design of effective synthetic strategies. acs.orgnih.gov
Furthermore, when faced with structural uncertainties, computational chemistry offers methods to predict spectroscopic data. Time-dependent density functional theory (TDDFT) calculations, for example, can be used to predict NMR chemical shifts or specific optical rotations. nih.gov By comparing these calculated values with experimental data for one or more proposed structures, researchers can gain additional confidence in the correct structural assignment. This is particularly useful for determining the absolute configuration of a chiral molecule when crystallographic methods using a chiral reference are not feasible. nih.govlibretexts.org
Chemoinformatics provides a broader, data-driven perspective. Natural product databases can be analyzed to understand the distribution of certain scaffolds or the physicochemical properties of different compound classes. rsc.org For a specific molecule like this compound, chemoinformatic tools can assess its "drug-likeness" or "lead-likeness" and analyze its three-dimensional shape and properties, which can guide further research into its biological activities. nih.govmdpi.com Techniques such as molecular docking can be used to computationally screen the compound against known protein targets to generate hypotheses about its mechanism of action. nih.govnih.gov
| Computational/Chemoinformatic Method | Application in Structure Elucidation | Example Insight for a Molecule like this compound |
|---|---|---|
| Molecular Mechanics / DFT | Calculation of stable conformers and reaction pathway energetics. nih.gov | Predicting the stereochemical outcome of a key synthetic step. |
| TDDFT Calculations | Prediction of spectroscopic properties like specific rotation ([α]D) or electronic circular dichroism (ECD). nih.gov | Assigning the absolute configuration by matching calculated spectra to experimental data. |
| Molecular Docking | Predicting the preferred binding mode of a molecule to a biological target. nih.govnih.gov | Identifying potential protein targets and rationalizing observed biological activity. |
| Scaffold Analysis | Systematic decomposition of molecules into their core ring systems and linkers. mdpi.com | Classifying the this compound core and comparing it to other known bioactive scaffolds. |
| Physicochemical Property Calculation | Calculation of properties like cLogP, topological polar surface area (TPSA), and pKa. nih.gov | Assessing drug-likeness and potential for membrane permeability. |
Synthetic Strategies for Kealiinine B and Analogues
Total Synthesis Approaches to the Kealiinine B Core
The total synthesis of this compound has been achieved through several distinct and elegant approaches, each contributing valuable insights into the construction of its complex tetracyclic framework. These strategies often draw inspiration from plausible biosynthetic pathways and employ a range of modern synthetic methodologies. nih.govnih.gov
Das et al. Methodologies and Subsequent Adaptations
A significant approach to the total synthesis of this compound was developed by the research group of Das. mdpi.comnih.gov Their strategy centers on the construction of the naphthimidazole core from a substituted imidazole (B134444) precursor. rsc.org A key feature of this methodology involves a sequence of position-specific Grignard reactions on 1-methyl-4,5-diiodoimidazole to introduce the necessary aryl substituents. nih.govnih.gov This is followed by an intramolecular Friedel-Crafts-dehydration sequence of a bis-benzylic diol intermediate to form the crucial B-ring of the naphthimidazole system. nih.govrsc.org
The initial steps involve the sequential addition of different aryl Grignard reagents to the diiodoimidazole, a process that allows for the controlled introduction of the varied aromatic rings found in this compound and its analogs. mdpi.comnih.gov The resulting bis-benzylic diol is then subjected to acidic conditions, typically using hydrochloric acid, to promote a cyclization and dehydration cascade, thereby constructing the tetracyclic core. rsc.orgnih.gov Subsequent functional group manipulations, including C2-azidation and reduction, complete the synthesis. nih.gov This methodology has proven to be adaptable for the synthesis of not only this compound but also its closely related analogs, Kealiinine A and C, by simply varying the benzaldehyde (B42025) used in the initial steps. rsc.orgnih.gov
| Starting Material | Key Reactions | Product | Overall Yield | Reference |
| 1-methyl-4,5-diiodoimidazole | Grignard Reactions, Friedel-Crafts/Dehydration | This compound | 21% (6 steps) | nih.gov |
| 1-methyl-4,5-diiodoimidazole | Grignard Reactions, Friedel-Crafts/Dehydration | Kealiinine A | 11% (7 steps) | nih.gov |
| 1-methyl-4,5-diiodoimidazole | Grignard Reactions, Friedel-Crafts/Dehydration | Kealiinine C | Not specified | rsc.orgnih.gov |
Electrophile-Induced Cyclization Sequences
An alternative and powerful strategy for the synthesis of the this compound core involves an electrophile-induced cyclization of an ene-guanidine intermediate. nih.govacs.orgnih.gov This biomimetic approach is inspired by the proposed biosynthetic pathway of these marine alkaloids. nih.gov The key step in this sequence is the activation of a cyclic ene-guanidine by an electrophile, such as N-bromosuccinimide (NBS), which triggers a cyclization event with a pendant aromatic ring. nih.govacs.org
The synthesis commences with the preparation of a propargylguanidine (B13887204) precursor, which is then subjected to hydroamination to form the crucial ene-guanidine intermediate. nih.gov Treatment of this intermediate with an electrophile generates a bromonium ion, which is then attacked by the tethered aryl group in a Friedel-Crafts-type alkylation. nih.gov This cyclization is followed by aromatization to yield the tetracyclic naphthimidazole core of this compound. nih.govacs.org This methodology has been successfully applied to the synthesis of both this compound and C, demonstrating its utility in accessing these complex natural products. nih.govnih.govacs.org
| Precursor | Key Electrophile | Key Intermediate | Final Product | Reference |
| Propargyl guanidine | N-Bromosuccinimide (NBS) | Ene-guanidine | This compound | nih.gov |
| Propargyl guanidine | N-Bromosuccinimide (NBS) | Ene-guanidine | Kealiinine C | nih.gov |
Friedel-Crafts Chemistry in Naphthimidazole Framework Construction
Friedel-Crafts reactions, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, have been pivotal in several total syntheses of the this compound framework. nih.govrsc.orgresearchgate.netmt.comnumberanalytics.com This classic reaction has been employed in an intramolecular fashion to construct the B-ring of the naphthimidazole core, demonstrating its power in complex molecule synthesis. nih.govrsc.org
In the context of this compound synthesis, a diol precursor bearing two benzylic alcohol moieties is treated with a strong acid, such as hydrochloric acid. rsc.orgnih.gov This promotes the formation of a carbocation, which then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts alkylation) onto the adjacent aromatic ring, followed by dehydration to yield the fused tetracyclic system. rsc.orgnih.gov This strategy has been a key step in the methodologies developed by Das and co-workers, providing an efficient means to access the core structure of Kealiinines A, B, and C. nih.govnih.govrsc.org The versatility of this approach allows for the synthesis of various analogs by simply modifying the starting aromatic aldehydes. nih.gov
| Reaction Type | Substrate | Catalyst/Reagent | Key Transformation | Reference |
| Intramolecular Friedel-Crafts Alkylation/Dehydration | Bis-benzylic diol | Hydrochloric Acid | B-ring formation of naphthimidazole core | rsc.orgnih.gov |
| Photo-Friedel-Crafts Acylation | 1,4-Naphthoquinone and Aldehydes | Light | Acylation of naphthohydroquinones | mdpi.com |
Hypervalent Iodine(III)-Mediated Cascade Cyclization Protocols
A highly efficient and innovative approach to the this compound skeleton utilizes a hypervalent iodine(III)-mediated oxidative cascade cyclization of propargylguanidines. nih.govkuleuven.bejetir.orgthieme-connect.com This methodology offers a concise route to the target molecule and its analogs. kuleuven.bedntb.gov.ua The key reagent in this process is phenyliodonium (B1259483) diacetate (PIDA), which promotes a double cyclization cascade. kuleuven.bethieme-connect.com
| Reagent | Substrate | Key Transformation | Product | Reference |
| Phenyliodonium diacetate (PIDA) | Propargylguanidine | Oxidative cascade cyclization | This compound | nih.govkuleuven.be |
| Phenyliodonium diacetate (PIDA) | Propargylguanidine | Oxidative cascade cyclization | Kealiinine C | nih.govkuleuven.be |
Nucleophilic Aryl-Azidation Approaches
While not a direct core-forming strategy in the same vein as the cyclization methods, nucleophilic aryl-azidation plays a crucial role in the final stages of several this compound syntheses, specifically for the introduction of the C2-amino group. nih.govnih.gov This transformation is typically achieved through a two-step process involving the introduction of an azide (B81097) group followed by its reduction.
In the synthesis reported by Lovely and co-workers, the C2-position of the imidazole ring is first lithiated and then treated with trisyl azide (TrisN₃) to install the azide functionality. nih.gov This 2-azido derivative is then subjected to reduction, commonly via catalytic hydrogenation, to furnish the desired 2-amino group, thus completing the synthesis of this compound. nih.gov The use of azides as precursors to amines is a well-established and reliable method in organic synthesis. masterorganicchemistry.com
Synthetic Methodological Developments and Innovations
The pursuit of the total synthesis of this compound has not only led to the successful construction of the natural product but has also spurred the development of new and innovative synthetic methodologies. These advancements have broader implications for the field of organic chemistry, providing new tools for the synthesis of other complex heterocyclic compounds.
The development of the hypervalent iodine(III)-mediated cascade cyclization by Van der Eycken and co-workers is a prime example of such an innovation. nih.govkuleuven.be This reaction provides a rapid and efficient means to construct fused imidazole systems and has been shown to be applicable to a range of substrates beyond those required for the Kealiinine syntheses. kuleuven.bedntb.gov.ua Similarly, the electrophile-induced cyclization of ene-guanidines developed by Looper and others represents a novel and biomimetic approach to the synthesis of oxidized 2-aminoimidazole alkaloids. nih.govacs.org These methodological developments highlight how the challenges posed by complex natural product synthesis can drive creativity and lead to the discovery of new and powerful chemical transformations.
Chemical Modifications and Derivatization Studies
The rational design and synthesis of derivatives are crucial for exploring the chemical space around the this compound scaffold and for developing analogues with improved properties. istanbul.edu.trplos.orgnih.gov Based on the 2-aminonaphthimidazole core of this compound, which has shown significant biological activity, various derivatives have been designed and synthesized. mdpi.comresearchgate.net
One approach involves modifying the substitution pattern on the aromatic rings. For instance, a series of this compound derivatives were synthesized based on the reaction of 4,5-diiiodo-1-methyl-1H-imidazole with various substituted benzaldehydes. mdpi.com This leads to aryl alcohol intermediates which, after formylation, undergo nucleophilic addition with a Grignard reagent, followed by ring closure and dehydration/aromatization to yield the final derivatives. mdpi.com This modular approach allows for the introduction of diverse functionalities.
Another strategy focuses on creating analogues by altering key structural features identified in related natural products. The synthesis of C2-deletion derivatives and other analogues has been made possible through synthetic routes that start from simple, modifiable imidazoles. nih.gov These rationally designed modifications aim to probe the importance of specific substructures for biological activity. The synthesized derivatives are typically characterized using NMR and high-resolution mass spectrometry (HR-MS) to confirm their structures. researchgate.net
The synthesis of this compound analogues is a powerful tool for investigating structure-activity relationships (SAR), which helps to identify the key molecular features responsible for biological effects. nih.govresearchgate.netresearchgate.netmdpi.com
Studies on this compound and its relatives have revealed important SAR insights. For example, when comparing the anti-tobacco mosaic virus (TMV) activity of kealiinines A, B, and C, this compound was found to be the most potent. researchgate.net This suggests that the specific substitution pattern and the presence of the 2-aminoimidazole core in this compound are beneficial for this activity. mdpi.com
Further SAR studies with a broader range of synthetic derivatives have provided more detailed information. The evaluation of various analogues against phytopathogenic fungi and TMV led to the identification of derivatives with significantly enhanced activity. researchgate.net
| Derivative | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
| 2m | 68 | 66 | 71 |
| 2y | 69 | 62 | 65 |
| Table 1: Anti-TMV activity of selected this compound derivatives at 500 μg/mL. researchgate.net |
In the context of cytotoxicity, comparisons between different natural and synthetic analogues have also been informative. For example, the non-natural isomer, isokealiinine C, was found to be substantially more active against breast cancer cell lines than the natural Kealiinine C. nih.gov this compound itself showed antiproliferative activity against several breast cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov
| Cell Line | IC₅₀ (μM) for this compound |
| MCF-10A | ~13 |
| MCF-7 | ~10 |
| T47D | ~11 |
| MDA-MB-231 | ~10 |
| Table 2: Antiproliferative activity of synthetic this compound against various breast cancer cell lines. nih.gov |
These SAR studies, enabled by the synthesis of a diverse set of analogues, are critical for identifying the pharmacophore of the Kealiinine class and for guiding the design of new compounds with optimized activity. nih.govresearchgate.net
Biosynthetic Investigations and Hypothesized Pathways
Proposed Biosynthetic Origins and Precursors
The structure of Kealiinine B points to a shared biosynthetic heritage with other nitrogen-containing compounds found in marine sponges, specifically the kealiiquinones and various naamine (B1248366) derivatives. nih.gov It is believed that these compounds, often isolated from the same sponge, Leucetta chagosensis, arise from common precursors. mdpi.comresearchgate.net
Hypothesized Relationship with Kealiiquinones
A prominent hypothesis suggests that this compound is biosynthetically derived from kealiiquinone or a closely related intermediate. nih.govnih.gov This proposed pathway posits that an intramolecular cyclization of a kealiiquinone-like molecule leads to the formation of the this compound scaffold. nih.gov The co-isolation of both this compound and kealiiquinone from the same marine sponge lends strong support to this biogenetic connection. researchgate.net It has been suggested that Kealiinine C may serve as a direct biosynthetic precursor to more oxygenated compounds like kealiiquinone. nih.gov
Potential Biogenetic Links to Naamine Derivatives
The biosynthesis of the wider family of 2-aminoimidazole alkaloids, which includes the naamidines and kealiinines, is thought to begin with simple building blocks. nih.govmdpi.com Hypothetical precursors include naamine-type systems which can undergo oxidative functionalization to generate the more complex structures. nih.gov One proposed route involves the hydroxylation of a naamine derivative at a specific carbon (C14), which could then undergo ionization to facilitate a Friedel-Crafts-type reaction, ultimately forming the kealiinine skeleton after oxidation. nih.gov An alternative pathway suggests an elimination reaction following hydroxylation, leading to an intermediate that undergoes a 6-π electrocyclization and subsequent oxidation to yield the kealiinines. nih.gov These hypothetical relationships provide a framework for understanding the assembly of this class of marine alkaloids. nih.gov
Biomimetic Synthesis Approaches Reflecting Natural Pathways
To validate the plausibility of these proposed biosynthetic routes, scientists have developed biomimetic syntheses. bu.edupsu.edu These laboratory syntheses are designed to mimic the proposed natural reaction cascades. For instance, a concise synthesis of kealiiquinone has been described that is guided by a biosynthetic hypothesis, involving a Friedel-Crafts reaction to construct the core framework, followed by oxidation. nih.gov Another approach successfully used an electrophile-induced cyclization of a pendant arene on an ene-guanidine to create the tetracyclic core of this compound and C. nih.gov This strategy was inspired by hypothetical reactive intermediates that could be generated from an oxidized naamine precursor. nih.gov The successful formation of the kealiinine structure under these biomimetic conditions provides strong evidence for the proposed natural pathways, particularly those involving cyclization events. nih.govrsc.orgnih.gov
Theoretical Enzymatic Mechanisms and Catalytic Intermediates in Biosynthesis
While the specific enzymes driving this compound biosynthesis have not yet been isolated, theoretical mechanisms have been proposed based on known biochemical transformations. wikipedia.orgsrce.hrresearchgate.net The key steps are believed to be enzyme-catalyzed oxidative cascade reactions and cyclizations. thieme-connect.com
The formation of the core structure likely involves several enzymatic steps:
Oxidation: An initial oxidation of a naamine-like precursor could be catalyzed by an oxidase enzyme. nih.gov
Cyclization: This is likely the key bond-forming step, potentially proceeding through a Friedel-Crafts type reaction or an electrocyclization, catalyzed by a cyclase. nih.gov This would involve the formation of reactive intermediates.
Aromatization: A final dehydration or oxidation step would lead to the stable aromatic system of this compound. mdpi.com
The process likely involves the formation of catalytic intermediates, such as an ene-guanidine, which can be activated by an electrophile to initiate the cyclization cascade. nih.gov The entire biosynthetic pathway is a multi-step, enzyme-catalyzed process where substrates are converted into more complex products within the living organism. wikipedia.org The identification of the specific enzymes, such as oxidases, cyclases, and transferases, from Leucetta chagosensis will be necessary to fully elucidate the precise mechanisms and intermediates. u-tokyo.ac.jpbeilstein-journals.orgnih.gov
Biological Activities and Mechanistic Research
Antiviral Activity Research
Research into Kealiinine B has identified its potential as a novel antiviral agent, particularly against viruses affecting plants.
Mechanisms of Action against Tobacco Mosaic Virus (TMV)
Initial studies have demonstrated that this compound possesses notable antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov The compound has been evaluated for its inactivation, curative, and protection effects against the virus in vivo. While these effects have been quantified, the precise molecular mechanisms through which this compound exerts its anti-TMV activity have not been fully elucidated in the available research. The focus has been on the compound's efficacy, establishing it as a promising lead for further mechanistic investigation.
Comparative Efficacy and Structure-Activity Relationships of Kealiinine Analogues for Antiviral Effects
Comparative studies have shown that this compound has a higher antiviral activity against TMV than its related natural compounds, Kealiinine A and Kealiinine C. nih.gov To explore and enhance this activity, a series of this compound derivatives were synthesized and evaluated. This research into structure-activity relationships has provided a foundation for the structural simplification and optimization of these alkaloids. nih.gov
Two derivatives, in particular, demonstrated significantly higher antiviral activity than the commonly used agent, ningnanmycin. nih.gov The in vivo inhibitory rates for these compounds highlight their potential as new lead compounds for the development of novel antiviral agents. nih.gov
Table 1: In Vivo Anti-TMV Activity of this compound Derivatives vs. Ningnanmycin
| Compound | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
|---|---|---|---|
| This compound Derivative 2m | 68 | 66 | 71 |
| This compound Derivative 2y | 69 | 64 | 63 |
| Ningnanmycin (Control) | 56 | 56 | 58 |
Data represents inhibitory rates at a concentration of 500 μg/mL. nih.gov
Antifungal and Antiphytopathogenic Research
The biological activity of this compound and its derivatives extends to antifungal and antiphytopathogenic effects, demonstrating a broad spectrum of activity.
Activity against Plant Pathogenic Fungi
Kealiinine alkaloids have been shown to possess broad-spectrum fungicidal activities. nih.gov Specific derivatives of this compound have demonstrated good in vitro activity against several economically important plant pathogenic fungi. For instance, compounds 2i and 2p were effective against Sclerotinia sclerotiorum and Rhizoctonia cerealis, respectively. nih.gov
Table 2: In Vitro Fungicidal Activity of this compound Derivatives
| Compound | Target Fungus | Inhibition Rate (%) | Concentration (mg/kg) |
|---|---|---|---|
| Derivative 2i | Sclerotinia sclerotiorum | 71 | 50 |
| Derivative 2p | Rhizoctonia cerealis | 70 | 50 |
Source: nih.gov
Investigations into the Mode of Action of Fungicidal Activity
While the fungicidal efficacy of this compound derivatives has been established against specific plant pathogens, detailed investigations into their mode of action are not extensively covered in the existing literature. The current research confirms the presence of broad-spectrum fungicidal activity but does not yet specify the cellular or molecular targets within the fungal pathogens. nih.gov
Inhibition of Sclerotia Formation in Fungal Pathogens
Studies have confirmed the inhibitory effect of this compound derivatives on the growth of Sclerotinia sclerotiorum, a fungus known for producing resilient survival structures called sclerotia. nih.gov However, the specific action of these compounds on the process of sclerotia formation itself has not been explicitly detailed in the available research.
Anti-proliferative Activity Studies in In Vitro Cellular Models
This compound has demonstrated notable anti-proliferative activity across a panel of human breast cancer cell lines, as well as a normal breast cell line. nih.gov Its efficacy was evaluated against MCF-10A (a non-tumorigenic breast epithelial cell line), MCF-7 (a luminal ER+ cell line), T47D (an aggressive luminal ER+ line), and MDA-MB-231 (a "basal-like" triple-negative breast cancer cell line). nih.gov In these in vitro studies, this compound consistently inhibited cell proliferation, exhibiting IC₅₀ values in the range of approximately 10–13 μM across all tested cell lines. nih.gov This consistent activity suggests a broad-spectrum anti-proliferative effect against breast cancer cells of different subtypes. nih.gov
Table 1: Anti-proliferative Activity of this compound in Breast Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cell Type | IC₅₀ Value (μM) |
|---|---|---|
| MCF-10A | Normal Breast Epithelial | ~ 10–13 |
| MCF-7 | Luminal ER+ Breast Cancer | ~ 10–13 |
| T47D | Aggressive Luminal ER+ Breast Cancer | ~ 10–13 |
Investigations into the cellular mechanisms underlying the anti-proliferative effects of this compound have revealed a pathway distinct from some other related marine alkaloids. nih.gov Preliminary mechanistic studies indicate that the compound's ability to inhibit cell proliferation appears to occur through a caspase-independent pathway. nih.gov While the precise molecular targets and signaling cascades are the subject of ongoing research, this finding suggests that this compound does not rely on the activation of the primary executioner caspases typically associated with apoptosis to exert its cytotoxic effects. nih.gov The development of a total synthesis for this compound has been crucial, as it provides the necessary quantities of the compound for these more in-depth mechanistic studies. nih.gov
The mechanism of this compound is notably different from that of other well-studied 2-aminoimidazole alkaloids, such as naamidine A. nih.gov Naamidine A is known to induce apoptosis via a caspase-3 dependent cascade, which is initiated after the activation of the MAPK pathway. nih.gov In direct contrast, examinations of this compound's activity show that its anti-proliferative effects are not dependent on this caspase-mediated route. nih.gov This differentiation highlights a unique mechanism of action for this compound within this class of marine natural products and suggests it may overcome resistance mechanisms that rely on the inhibition of caspase-dependent apoptosis.
Comprehensive Structure-Activity Relationship (SAR) Studies for Bioactivities
The ability to synthesize this compound and its related compounds has enabled initial structure-activity relationship (SAR) evaluations. nih.gov A direct comparison between this compound and the structurally related Kealiinine C provides significant insight into the influence of specific structural features on bioactivity. While this compound shows potent anti-proliferative activity with IC₅₀ values around 10–13 μM, Kealiinine C does not produce any significant inhibition of cell proliferation at concentrations below 100 μM. nih.gov This stark difference in potency underscores that subtle variations in the chemical structure between these two alkaloids are critical determinants of their cytotoxic potential. The tetracyclic, oxidized naphthimidazole core is a key feature of this class of compounds, and variations on this scaffold likely govern the interaction with biological targets. nih.govnih.gov
The establishment of a synthetic route to the kealiinine core structure is a fundamental prerequisite for designing new analogs with potentially enhanced bioactivity. nih.gov The synthesis, which involves an intermolecular electrophile-induced cyclization of an ene-guanidine to form the tetracyclic core, provides a platform for creating structural modifications. nih.govnih.gov This synthetic accessibility allows for the independent preparation of related compounds, which is essential for a systematic exploration of the SAR. nih.gov By modifying the pendant arene and the ene-guanidine precursors, researchers can generate a library of analogs. nih.gov The goal of these future studies would be to identify the key pharmacophoric elements within the this compound structure and to potentially simplify the molecule while retaining or improving its potent anti-proliferative activity. This approach facilitates the exploration of how changes to the hydroquinone A-ring or other parts of the molecule impact its biological function, paving the way for the design of more potent and synthetically accessible anti-cancer agents. nih.gov
The Role of the 2-aminonaphthimidazole Core in Biological Interactions
The 2-aminonaphthimidazole core is a key structural motif present in the marine alkaloid this compound and is considered to be fundamental to its biological activity. This heterocyclic system is a distinguishing feature of a number of bioactive compounds isolated from marine sponges. Research into this compound and related compounds has begun to shed light on the importance of this specific chemical scaffold in mediating interactions with biological targets.
The tetracyclic, oxidized naphthimidazole core is a feature of this compound that has been achieved through synthetic routes involving an intermolecular electrophile-induced cyclization of a pendant arene on an ene-guanidine benthamscience.com. The presence and specific arrangement of the 2-aminoimidazole portion within the larger naphthimidazole structure are thought to be critical for the observed biological effects.
Comparative studies with closely related analogs of this compound have provided valuable insights into the structure-activity relationships (SAR) and have underscored the significance of the 2-aminonaphthimidazole core. For instance, studies have demonstrated that the presence of a 2-amino substituent is crucial for the enhanced cytotoxic activity of these types of marine alkaloids chemrevlett.com. This suggests that the amino group is likely involved in key interactions with biological macromolecules, potentially through hydrogen bonding or other electrostatic interactions, which are essential for the compound's bioactivity.
Further evidence for the importance of the specific structure of this compound comes from comparative bioactivity studies. For example, this compound has been shown to exhibit higher anti-Tobacco Mosaic Virus (TMV) activity than the related compounds Kealiinine A and Kealiinine C nih.gov. This difference in activity can be attributed to the specific substitution patterns on the aromatic rings of the naphthimidazole core, which in turn would influence the electronic properties and the three-dimensional shape of the molecule, thereby affecting its interaction with viral targets nih.gov.
In the context of anticancer research, the antiproliferative activity of this compound has been evaluated against a panel of human breast cancer cell lines. Notably, this compound displayed inhibitory activity against the MCF-10A (normal breast), MCF-7 (luminal ER+), T47D (aggressive luminal ER+), and MDA-MB-231 ("basal-like" triple negative) cell lines, with IC₅₀ values in the range of approximately 10–13 μM benthamscience.com. In contrast, Kealiinine C showed no significant antiproliferative effects at concentrations below 100 μM benthamscience.com. This stark difference in activity between two closely related compounds further emphasizes the critical role of the specific structural features of the 2-aminonaphthimidazole core and its substituents in this compound for its anticancer properties. The precise mechanism by which this compound exerts its antiproliferative effects is an area of ongoing investigation benthamscience.com.
The current body of research strongly suggests that the 2-aminonaphthimidazole core of this compound is not merely a passive structural framework but an active pharmacophore. Its specific electronic and steric properties are finely tuned to allow for effective interaction with biological targets, leading to the observed antiviral and antiproliferative activities. Future mechanistic studies will be instrumental in fully elucidating the molecular interactions at the heart of this compound's biological profile.
Antiproliferative Activity of this compound against Human Breast Cancer Cell Lines
| Cell Line | Description | IC₅₀ (μM) |
|---|---|---|
| MCF-10A | Normal breast cell line | ~10–13 |
| MCF-7 | Luminal ER+ breast cancer | ~10–13 |
| T47D | Aggressive luminal ER+ breast cancer | ~10–13 |
| MDA-MB-231 | "Basal-like" triple negative breast cancer | ~10–13 |
Data sourced from studies on synthetically produced this compound benthamscience.com.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The limited availability of Kealiinine B from its natural source necessitates the development of efficient and scalable total synthesis routes. mdpi.com The ability to synthesize this compound and its analogues in the laboratory is critical not only for ensuring a sustainable supply but also for creating a diverse library of related compounds for structure-activity relationship (SAR) studies. acs.org
Several research groups have reported total syntheses of this compound. A prominent method developed by Das and co-workers utilizes a position-specific Grignard reaction on 1-methyl-4,5-diiodoimidazole, followed by an intramolecular Friedel-Crafts-dehydration sequence. mdpi.com Another innovative approach involves a hypervalent iodine(III)-mediated cascade cyclization of propargylguanidines, which efficiently constructs the polycyclic core. google.be A third strategy employs the intermolecular electrophile-induced cyclization of a pendant arene on an ene-guanidine intermediate. nih.govnih.gov
Future research in this area should focus on:
Enabling Late-Stage Diversification: Methodologies that allow for the introduction of chemical diversity in the final steps of the synthesis are highly desirable. This would accelerate the exploration of the chemical space around the this compound scaffold to identify analogues with improved potency or novel activities. acs.org
Stereoselective Synthesis: Developing synthetic routes that can control the stereochemistry of analogues will be important for probing interactions with specific biological targets.
In-depth Mechanistic Elucidation of All Reported Biological Activities
This compound has demonstrated a range of promising biological activities, but a comprehensive understanding of its mechanisms of action is still emerging. Further investigation is required to fully characterize how it exerts its effects at the molecular level.
Antifungal and Antiviral Activity: this compound shows significant potential as an agrochemical, exhibiting potent activity against the Tobacco Mosaic Virus (TMV) and a broad spectrum of phytopathogenic fungi. acs.org Research indicates its antifungal action against Penicillium italicum involves perturbation of the plasma membrane, reduction of ergosterol (B1671047) biosynthesis, and disruption of the Krebs cycle. mdpi.com Ergosterol is a vital component of fungal cell membranes, and its disruption is a common mechanism for many antifungal drugs. frontiersin.orgnih.gov However, the precise molecular targets within these pathways remain to be identified.
Antiproliferative Activity: The compound displays notable antiproliferative effects against several human breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231, with IC₅₀ values in the low micromolar range. nih.govnih.govresearchgate.net Intriguingly, its mechanism appears to differ from that of related compounds like naamidine A. Studies have shown that the cytotoxic effects of this compound are independent of the caspase-3 dependent apoptotic pathway. nih.gov This suggests a novel mechanism of action that could be effective against cancer cells resistant to conventional apoptosis-inducing chemotherapies. Some evidence points towards the inhibition of tubulin assembly as a potential mechanism, though this requires further confirmation. researchgate.net
Current research efforts are focused on pinpointing the exact molecular mechanism behind this compound's ability to inhibit cancer cell proliferation. nih.gov
| Biological Activity | Organism/Cell Line | Finding | Citation(s) |
| Antiviral | Tobacco Mosaic Virus (TMV) | Higher activity than Kealiinines A & C and the commercial agent Ningnanmycin. | acs.orgnih.govresearchgate.netresearchgate.net |
| Antifungal | Phytophthora capsici | 68% growth rate suppression. | mdpi.com |
| Physalospora piricola | 63% growth rate suppression. | mdpi.com | |
| Rhizoctonia solani | 61% growth rate suppression. | mdpi.com | |
| Sclerotinia sclerotiorum | Good fungicidal activity. | acs.org | |
| Rhizoctonia cerealis | Good fungicidal activity. | acs.org | |
| Penicillium italicum | Mechanism involves plasma membrane perturbation and ergosterol biosynthesis reduction. | mdpi.com | |
| Antiproliferative | T47D (Breast Cancer) | IC₅₀ of ~10–13 μM. | nih.govnih.gov |
| MCF-7 (Breast Cancer) | IC₅₀ of ~10–13 μM. | nih.gov | |
| MDA-MB-231 (Breast Cancer) | IC₅₀ of ~10–13 μM. | nih.gov | |
| MCF-10A (Normal Breast) | IC₅₀ of ~10–13 μM. | nih.gov |
Computational Chemistry Approaches for Ligand-Target Interactions and Drug Design
Computational chemistry offers powerful tools to accelerate the drug discovery and development process. mtu.edu By simulating interactions at the molecular level, researchers can predict how a ligand like this compound might bind to a target protein, guiding the synthesis of more effective and selective analogues. epfl.chuva.nlethz.ch
For this compound, computational approaches can be pivotal in:
Target Identification: In cases where the molecular target is unknown, such as for its antiproliferative activity, molecular docking and virtual screening can be used to screen this compound against databases of known protein structures. This can generate hypotheses about its mechanism of action that can then be validated experimentally.
Binding Site Analysis: Once a target is identified (e.g., a specific enzyme in the ergosterol biosynthesis pathway), computational modeling can elucidate the specific amino acid residues involved in binding. This knowledge is invaluable for designing derivatives that enhance these interactions.
Predicting ADME Properties: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds, helping to prioritize the synthesis of analogues with more favorable drug-like characteristics.
Structure-Activity Relationship (SAR) Elucidation: Computational models can help rationalize the observed SAR data, explaining why certain structural modifications lead to increased or decreased activity.
While specific computational studies on this compound are not yet widely published, the general application of these in silico techniques to marine natural products is a burgeoning field. nih.gov The unique bioactivity and structural complexity of this compound make it an excellent candidate for such investigations.
Exploration of New Biological Targets and Therapeutic Applications
The established antiviral, antifungal, and anticancer activities of this compound provide a strong foundation for exploring its therapeutic potential further. The 2-aminoimidazole scaffold it contains is recognized as a privileged structure in medicinal chemistry, found in numerous bioactive natural products. nih.govnih.govresearchgate.net
Future research should aim to:
Expand the Scope of Anticancer Research: Given its unique, caspase-independent mechanism of cytotoxicity, this compound and its derivatives should be tested against a wider panel of cancer cell lines, including those known for multi-drug resistance. nih.gov Its potential to inhibit tubulin assembly, if confirmed, would place it in a class with highly successful anticancer agents. researchgate.net
Investigate Human Antifungal Applications: The broad-spectrum activity against plant pathogens suggests that this compound could also be effective against human fungal pathogens. acs.org Exploring its activity against clinically relevant species like Candida albicans or Aspergillus fumigatus could open up new therapeutic avenues, especially in light of growing resistance to existing antifungal drugs. frontiersin.orgnih.gov
Probe Other Therapeutic Areas: The diverse activities of imidazole-containing marine alkaloids suggest that this compound may have other undiscovered biological effects. upm.edu.my Screening against targets involved in inflammatory diseases, for example, could reveal entirely new applications.
Investigations into Sustainable Sourcing and Production
A critical bottleneck for the development of many marine natural products is the challenge of sustainable supply. mdpi.com this compound is naturally produced by the sponge Leucetta chagosensis, found in the Indo-Pacific, including the waters of Indonesia. econstor.euscispace.comreeflex.netird.fr
Reliance on wild harvesting of sponges is not a sustainable long-term strategy due to ecological concerns and the low yield of the target compound. mdpi.com Therefore, research into sustainable production methods is paramount.
Optimization of Chemical Synthesis: As discussed, robust and efficient total synthesis is the most immediate path to a sustainable supply of this compound. mdpi.com This completely decouples production from the marine environment.
Biotechnological Production: A promising future direction is the exploration of biotechnological methods. scielo.brsrce.hrbenthambooks.comresearchgate.net This could involve:
Aquaculture: Culturing Leucetta chagosensis in controlled environments could provide a more sustainable source of the natural product, although this is often challenging for marine sponges. scribd.com
Symbiotic Microorganism Culture: Often, the true producers of complex marine natural products are symbiotic microorganisms living within the sponge. Identifying, isolating, and culturing these symbionts could enable large-scale production through fermentation, a well-established and scalable biotechnological process.
Synthetic Biology: Once the biosynthetic gene cluster responsible for producing this compound is identified, it could be transferred to a more easily cultured host organism, such as E. coli or yeast, to create a cellular factory for the compound.
By pursuing these avenues, researchers can ensure that the promising therapeutic potential of this compound can be realized without compromising the delicate marine ecosystems from which it originates. lythouse.com
Q & A
Basic: What are the established synthetic protocols for Kealiinine B, and how can researchers ensure reproducibility?
Methodological Answer:
this compound is synthesized via multi-step organic reactions, often involving cycloaddition or palladium-catalyzed cross-coupling, as detailed in its first total synthesis . To ensure reproducibility:
- Stepwise Documentation : Describe each reaction condition (e.g., temperature, solvent purity, catalyst loading) explicitly, adhering to IUPAC guidelines .
- Characterization : Use NMR (¹H, ¹³C), HPLC, and mass spectrometry to confirm structural identity and purity. Report spectral data (e.g., δ values, retention times) in alignment with primary literature .
- Yield Optimization : Prioritize reaction conditions that maximize yield while minimizing side products, and validate results across multiple batches .
Advanced: How can computational modeling resolve contradictions in this compound’s proposed mechanism of action?
Methodological Answer:
Discrepancies in mechanistic studies (e.g., conflicting enzyme inhibition data) require:
- Docking Simulations : Use software like AutoDock or Schrödinger to predict binding affinities to target proteins, cross-referencing crystallographic data .
- Kinetic Analysis : Compare in vitro enzymatic assays with computational predictions to identify outliers. For example, if MD simulations suggest a stable binding pose but experimental IC₅₀ values are inconsistent, re-evaluate solvent effects or protein flexibility .
- Triangulation : Combine molecular dynamics (MD), QM/MM calculations, and experimental kinetics to validate hypotheses .
Basic: What analytical techniques are critical for assessing this compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate this compound in buffers (pH 3–10) at 37°C, sampling at intervals (0, 7, 14 days).
- HPLC-MS Monitoring : Track degradation products via reverse-phase chromatography and identify fragments using high-resolution MS .
- Kinetic Modeling : Apply first-order decay models to predict shelf-life, ensuring compliance with ICH guidelines for preformulation studies .
Advanced: How should researchers design experiments to differentiate this compound’s bioactivity from its analogs (e.g., Kealiinine A/C)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Synthetic Modifications : Introduce functional groups (e.g., hydroxyl, methyl) at specific positions and compare bioactivity .
- Biological Assays : Use dose-response curves (e.g., IC₅₀ in cancer cell lines) to quantify potency differences. Pair with transcriptomic profiling to identify unique pathways affected by this compound .
- Statistical Validation : Apply ANOVA or mixed-effects models to confirm significance across analogs .
Basic: What criteria should guide the selection of solvents for this compound’s recrystallization?
Methodological Answer:
- Solvent Polarity : Use a solvent with moderate polarity (e.g., ethyl acetate/hexane mixtures) to balance solubility and crystal growth .
- Thermodynamic Screening : Perform differential scanning calorimetry (DSC) to identify optimal supersaturation conditions.
- Green Chemistry Principles : Prioritize solvents with low environmental impact (e.g., ethanol over dichloromethane) .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution in animal models. Compare with in vitro ADMET predictions .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
- Dose Escalation Studies : Adjust dosing regimens to account for metabolic clearance rates and species-specific differences .
Basic: What steps ensure ethical compliance in sourcing this compound for academic studies?
Methodological Answer:
- Material Transfer Agreements (MTAs) : Secure licenses for patented synthesis methods or biological assays .
- Literature Attribution : Cite primary sources (e.g., Das et al., 2012) when replicating protocols .
- Safety Protocols : Adhere to institutional guidelines for handling hazardous intermediates (e.g., toxic catalysts) .
Advanced: What strategies optimize this compound’s enantiomeric purity during asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Employ palladium complexes with BINAP ligands to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Kinetic Resolution : Use lipases or engineered enzymes to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Leverage diastereomeric salt formation to isolate the target enantiomer .
Basic: How should researchers document this compound’s spectral data for peer review?
Methodological Answer:
- Standardized Formats : Report NMR shifts (δ in ppm), coupling constants (J in Hz), and MS fragments in tables aligned with the Beilstein Journal of Organic Chemistry guidelines .
- Raw Data Archiving : Upload unprocessed spectra (e.g., .dx NMR files) to repositories like Zenodo for transparency .
Advanced: What interdisciplinary approaches validate this compound’s multitarget pharmacological profile?
Methodological Answer:
- Network Pharmacology : Map this compound’s interactions with protein targets using STRING or KEGG databases. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .
- Proteomic Profiling : Perform thermal shift assays (TSA) to identify off-target binding partners .
- Machine Learning : Train models on bioactivity datasets to predict novel therapeutic indications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
